6-Aminobicyclo[3.2.0]heptane-6-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminobicyclo[320]heptane-6-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that makes it an interesting subject for scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride typically involves the reaction of bicyclic intermediates with amine groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-Aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve specific temperature and pressure settings to ensure optimal results .
Major Products Formed
The major products formed from these reactions can vary depending on the specific reaction and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines or alcohols .
Applications De Recherche Scientifique
6-Aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 6-Aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 6-Aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride include:
- 6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride
- 6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride
Uniqueness
What sets 6-Aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride apart from similar compounds is its unique structure, which allows for specific interactions with molecular targets and pathways. This uniqueness makes it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C8H14ClNO2 |
---|---|
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
6-aminobicyclo[3.2.0]heptane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-8(7(10)11)4-5-2-1-3-6(5)8;/h5-6H,1-4,9H2,(H,10,11);1H |
Clé InChI |
JGEWSMYHIRWGIQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(C2C1)(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.